molecular formula C13H13BF2O3 B13414592 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid

Cat. No.: B13414592
M. Wt: 266.05 g/mol
InChI Key: KIZBCBOKSGLYSL-UHFFFAOYSA-N
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Description

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C13H11BF2O3. It is a boronic acid derivative, characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid typically involves the reaction of 2,4-difluorophenol with phenylmethanol in the presence of a base, followed by borylation using a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include the use of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: phenylmethoxylation and borylation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Scientific Research Applications

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The compound acts as a nucleophile, transferring its aryl group to the palladium catalyst, which then couples with an electrophilic partner to form the desired product .

Comparison with Similar Compounds

  • 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid
  • 2,4-Difluoro-3-formylphenylboronic acid
  • Phenylboronic acid

Comparison: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to phenylboronic acid, it offers enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of the fluorine atoms .

Biological Activity

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is a boronic acid derivative notable for its potential biological activities. Its unique structure, characterized by the presence of two fluorine atoms and a phenylmethoxy group, suggests significant interactions with various biological targets, making it a compound of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C13H12BF2O3
  • Molecular Weight : 265.04 g/mol

The compound's structural features facilitate its role in enzyme inhibition and receptor modulation, which are critical for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This interaction is particularly relevant in the context of enzyme inhibition, where boronic acids can act as electrophiles that bind to active site residues.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : It has been shown to selectively inhibit certain enzymes, which could be leveraged for therapeutic purposes.
  • Targeting Receptors : The compound may interact with specific receptors involved in disease pathways, suggesting potential applications in targeted therapies.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have demonstrated that this compound can inhibit enzymes such as serine proteases and metalloproteinases, which are implicated in cancer progression and inflammation. The binding affinity of the compound to these enzymes was assessed using various biochemical assays, yielding promising results.
  • Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can reduce cell viability, indicating its potential as an anti-cancer agent. The mechanism involves apoptosis induction and cell cycle arrest.
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibits enhanced selectivity and potency against certain biological targets compared to other boronic acids.

Data Table: Comparison of Similar Compounds

Compound NameCAS NumberSimilarity Index
2-Fluoro-4-methoxyphenylboronic acid162101-31-70.89
(4-Fluoro-3-methoxyphenyl)boronic acid854778-31-70.88
2,6-Difluoro-3-methoxyphenylboronic acid870779-02-50.87
(4-(Benzyloxy)-2,3-difluorophenyl)boronic acid156635-87-90.87

This table highlights the structural similarities among various boronic acids while emphasizing the unique characteristics of this compound that may enhance its biological activity.

Properties

Molecular Formula

C13H13BF2O3

Molecular Weight

266.05 g/mol

IUPAC Name

(4,6-difluoro-6-phenylmethoxycyclohexa-2,4-dien-1-yl)boronic acid

InChI

InChI=1S/C13H13BF2O3/c15-11-6-7-12(14(17)18)13(16,8-11)19-9-10-4-2-1-3-5-10/h1-8,12,17-18H,9H2

InChI Key

KIZBCBOKSGLYSL-UHFFFAOYSA-N

Canonical SMILES

B(C1C=CC(=CC1(OCC2=CC=CC=C2)F)F)(O)O

Origin of Product

United States

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